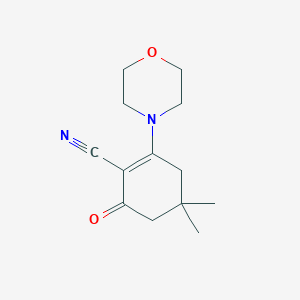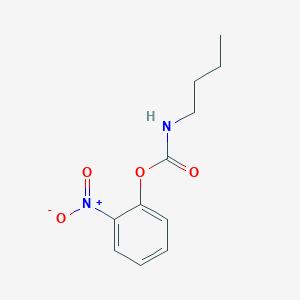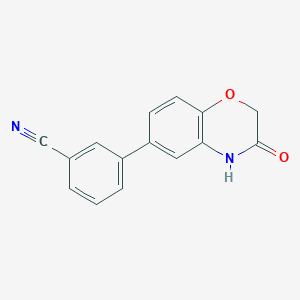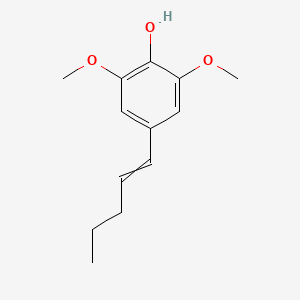![molecular formula C21H18N2S2 B12548184 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine CAS No. 180591-20-2](/img/structure/B12548184.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine is a complex organic compound that features a benzothiazole ring, a benzyl group, and a phenylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, often through the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform.
Sulfanyl Substitution: The benzothiazole derivative is then subjected to sulfanyl substitution reactions to introduce the sulfanyl group.
Benzylation and Phenylmethanamine Addition: The final steps involve benzylation and the addition of the phenylmethanamine moiety under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that it can interact with various protein targets, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide: A related compound with similar structural features but different functional groups.
N’-(1,3-Benzothiazol-2-yl)-substituted benzamides: Compounds with benzamide moieties that exhibit similar biological activities.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: Derivatives with acetohydrazide groups that have been studied for their anticonvulsant properties.
Uniqueness
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
180591-20-2 |
|---|---|
Molecular Formula |
C21H18N2S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-N-benzyl-1-phenylmethanamine |
InChI |
InChI=1S/C21H18N2S2/c1-3-9-17(10-4-1)15-23(16-18-11-5-2-6-12-18)25-21-22-19-13-7-8-14-20(19)24-21/h1-14H,15-16H2 |
InChI Key |
OJHFUROULITOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)



![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)

![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)




